molecular formula C5H13NNaO4P B13743493 Cholinphosphate sodium salt

Cholinphosphate sodium salt

Cat. No.: B13743493
M. Wt: 205.12 g/mol
InChI Key: ZTLQZAKIWSXKFB-UHFFFAOYSA-M
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Description

Cholinphosphate sodium salt, also known as sodium 2-(trimethylazaniumyl)ethyl phosphate, is a white crystalline powder with the molecular formula C5H13NNaO4P. It is widely used in pharmaceutical and biochemical research due to its excellent water solubility and stability. This compound plays a crucial role in various applications, including drug delivery systems, enzyme catalysis, and cell culture media .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholinphosphate sodium salt can be synthesized through the reaction of choline chloride with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows: [ \text{Choline chloride} + \text{Phosphoric acid} \rightarrow \text{Cholinphosphate} + \text{Hydrochloric acid} ] [ \text{Cholinphosphate} + \text{Sodium hydroxide} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of high-quality raw materials, precise temperature control, and efficient purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cholinphosphate sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphocholine.

    Reduction: It can be reduced to form choline.

    Substitution: It can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reactions typically occur in aqueous or organic solvents under mild conditions.

Major Products Formed:

Scientific Research Applications

Cholinphosphate sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

Cholinphosphate sodium salt exerts its effects by participating in various biochemical pathways. It serves as a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes. The compound is involved in the regulation of cell membrane integrity, intracellular communication, and bioenergetics. It also acts as a methyl donor in various metabolic processes .

Comparison with Similar Compounds

    Phosphocholine: An intermediate in the synthesis of phosphatidylcholine.

    Cytidine 5′-diphosphocholine sodium salt: Used in neurorecovery studies and as a choline donor.

Comparison: Cholinphosphate sodium salt is unique due to its excellent water solubility and stability, making it highly suitable for pharmaceutical and biochemical applications. Unlike phosphocholine, which is primarily an intermediate, this compound is directly used in various research and industrial applications. Cytidine 5′-diphosphocholine sodium salt, on the other hand, is more specialized for neurorecovery and cognitive studies .

Properties

Molecular Formula

C5H13NNaO4P

Molecular Weight

205.12 g/mol

IUPAC Name

sodium;2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C5H14NO4P.Na/c1-6(2,3)4-5-10-11(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);/q;+1/p-1

InChI Key

ZTLQZAKIWSXKFB-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].[Na+]

Origin of Product

United States

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